Author: BenchChem Technical Support Team. Date: February 2026
Defining the Scope
I'm currently focused on defining the scope for a technical guide on the kinase inhibition profile of the compound. First, the plan is to define the key elements: 5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine's properties. Next I need to decide the ideal depth for the guide.
Analyzing the Structure
Now I'm diving deeper into the structure. I'm noting the pyrimidine ring with its phenylamine and (methylamino)methyl substitutions. My primary focus is on identifying this compound – is it a known inhibitor or a fragment? I am researching the name and hypothesizing about its relation to known kinase inhibitors like Imatinib, or if it might be a specific intermediate. I have a hypothesis it is related to Imatinib!
Refining the Identification
I've conducted the literature search. I am looking for the kinase inhibition profile, and related structures. The structure of N-phenylpyrimidin-2-amine is the core. The added 5-[(Methylamino)methyl] side chain may make it a known scaffold, or possibly a related compound. I am now exploring if the compound could be related to, or a building block of CGP 57148B.
Formulating the Strategy
I've just formulated my strategy. First, I need to identify this molecule. Then I will gather the kinase inhibition data, and define the mechanism of action. The next step is to structure the whitepaper, and finally, create Graphviz diagrams. I've designed search queries to accomplish this.
Investigating the Core Structure
I've been investigating the base 2-amine structure. My research now centers on understanding it as a fragment in drug discovery. After comparing it with Imatinib and other kinase inhibitors, I've confirmed it's not a direct match. I am looking for its usage as a fragment, or related to other kinase inhibitors, like Pazopanib. I am executing several targeted search queries to confirm or reject this.
Analyzing the Fragment
I'm now investigating the 5-substituted pyrimidine scaffold, a privileged structure in kinase inhibition. The guide might be an analysis of this chemotype if I cannot identify a specific drug. My hypothesis is that it might be a specific intermediate or a misnamed compound. I'm exploring Imatinib's synthesis intermediates and breakdown products. I've also checked for synonyms related to Pazopanib and Dasatinib, but it's not looking promising. I'll search the exact string directly to see if I can find a specific research compound or its profile. If nothing appears, I'll analyze the core structure and the substituent effects based on SAR.
Identifying the Compound
I've successfully identified the compound via its CAS number, 944450-95-7. The chemical name is 5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine, and I've verified that it is commercially available from Santa Cruz and Fisher Scientific as a research chemical. Further details are still pending.
Analyzing Potential Kinase Targets
Analyzing Biological Data Gaps
I'm currently focused on the absence of biological data for CAS 944450-95-7. While I can identify the compound as "5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine" based on SCBT and Fisher search results, I haven't found any IC50 values or identified specific biological targets in the snippets. This lack of information is the key challenge I'm addressing now.
Exploring Structural Analogies
I'm now investigating potential structural relationships to known kinase inhibitors. Initially, I dismissed the idea of a relationship to Imatinib, and I also checked Pazopanib. It is becoming increasingly apparent that this compound might be a building block or core scaffold, not a direct inhibitor itself. I am now exploring if I might be missing a specific paper where this fragment was screened in a specialized context. This is what I am pursuing at the moment.
Revisiting Inhibitor Possibilities
I've exhausted searching Abemaciclib and Fedratinib for structural similarity, and I am now strongly leaning toward this molecule functioning as a "minimal pharmacophore" fragment within the 2-anilinopyrimidine class. The N-phenyl and pyrimidine functionalities suggest potential hydrophobic and hinge-binding interactions, respectively, but specific IC50s are likely absent from standard databases. I'm expanding my search for the expected profile, explicitly noting the lack of direct data. Let me look at IUPAC name variations and CGP 53716.
Rethinking the Search
I'm hitting a roadblock on IUPAC variations, likely because the user's input might be a synonym, a CAS number like 944450-95-7, or a specific compound from research. My focus shifts to the possibility of a non-standard name or identifier, moving away from rigid structure-based nomenclature. This CAS number is listed by SCBT.
Exploring Structural Analogies
I'm now investigating possible structural relationships to known kinase inhibitors, focusing on pyrimidine-based compounds. I've considered Imatinib, Pazopanib, Fedratinib, and Ruxolitinib. Initial analyses suggest that the query molecule's pyrimidine core differs significantly from Imatinib's metabolite, but I'll continue to assess relationships to the others. The query looks like a 2,4-diaminopyrimidine core, but could be a derivative with unique substitution.
Identifying Potential Candidates
I'm now exploring potential kinase inhibitor relationships, specifically focusing on compounds with a pyrrolopyrimidine core. Tofacitinib, Baricitinib, Ribociclib, and Ceritinib seem like promising leads. However, Abemaciclib's 2,4-diaminopyrimidine core is also interesting. Palbociclib with a pyridopyrimidine core is a likely, but perhaps less relevant lead.
Analyzing Potential Relationships
I've homed in on specific kinase inhibitors with the core 2,4-diaminopyrimidine, and have started comparing structures. I'm focusing on Brigatinib. While the substitution patterns differ, the core structure remains the same. I've also briefly considered Lorlatinib, Entrectinib, Larotrectinib and Selpercatinib, but their core structures were distinct, so I've excluded them.
Considering Structural Cores
I'm now focusing on core structures. The query molecule's pyrazolopyridine core directs my search. I'm exploring potential relationships to Pralsetinib, Ripretinib, Avapritinib, Capmatinib, and Tepotinib, examining core matches. Pralsetinib's pyrimidine core is different, while Ripretinib's naphthyridine also seems distinct. Avapritinib's pyrrolotriazine, and Capmatinib's imidazotriazine are also unrelated. Tepotinib is not as promising.
Evaluating Potential Analogues
I'm now investigating structural similarities. Given the pyridazine core, I'm examining Savolitinib, Cabozantinib, Lenvatinib, Regorafenib, Sorafenib, and Sunitinib. Initial assessments suggest that the query molecule may be related to Regorafenib or Sorafenib. I will look further into their pyridine core.
Considering Indolinone Analogues
I'm now zeroing in on indolinone-containing kinase inhibitors. Axitinib seems less relevant with its indazole core. However, I'm finding Nintedanib's indolinone core structure more promising for comparison. I've also identified several other quinazoline-based drugs, but I'll exclude them.
Refining Potential Matches
I'm now focusing on the query's pyrimidine core, considering it might be a fragment in FBDD. Osimertinib came to mind, but the query molecule has a distinct 5-substituted pyrimidine structure. I'm checking if CGP-52421 or CGP-53716 are matches. A patent search is underway for the specific name. I'll need to define how to identify a specific profile.
Defining the Molecular Context
I'm now focusing on a specific molecule: 2-anilino-5-(methylaminomethyl)pyrimidine. I've classified it as a CDK2 inhibitor scaffold, considering that this is a typical textbook example. This specific structure should offer a more concrete foundation for the investigation.
Investigating the Scaffold
I've moved on to examining the scaffold more closely. I am wondering if the molecule is related to the JAK inhibitor scaffold, but CYT387, which is a phenylaminopyrimidine-4-yl, is unrelated. I'm exploring the search term "2-anilino-5-substituted pyrimidine kinase" to identify related compounds. The 5-substitution, specifically the methylaminomethyl group, is an interesting solubility consideration, or perhaps interacting with ribose pockets.
Defining Potential Roles
I'm now considering the potential roles of this molecule. I'm thinking about whether it could be a research tool, maybe a control or a "promiscuous" kinase inhibitor. I have also considered it may be an intermediate or linker. The initial search in PubChem brought up some related compounds, and further research showed it's available commercially. It may be used for proteomics research, implying it could be a probe or fragment.
Refining Role Identification
I'm now focusing on the possible roles of this molecule, thinking it might be a negative control or a fragment for screening, but I'm leaning toward the latter. I've decided to treat it as a fragment-based drug discovery (FBDD) scaffold and will describe its kinase inhibition profile based on the 2-anilinopyrimidine class, while taking the 5-position substitution into account. I'm assuming it's a weak, promiscuous binder or a starting point for optimization. I will check for specific IC50 data against targets like CDK2, JAK, or Src, and if none is found, will explain the principles of its kinase inhibition based on type I binding and hinge interactions.
Analyzing the Chemical Structure
I'm now diving deeper into the specifics, comparing the molecule to Imatinib's lead compound, CGP 53716, which was a 2-phenylaminopyrimidine. I'm exploring if the query structure could be a lead itself, potentially for PKC or Abl inhibition. The "5-[(Methylamino)methyl]" substitution is unique and deserves further scrutiny. I'm also considering the possibility that it's a negative control and have queried as such.
Revisiting Potential Roles
I'm now revising the potential uses. I've decided this molecule is most likely a fragment or probe. My plan involves defining its chemical structure and properties, analyzing its pharmacophore focusing on the 2-aminopyrimidine hinge binder and other binding features, and discussing its kinase profile. I'll cover likely targets like CDKs, JAKs, Src, and Abl, with a Type I ATP-competitive mechanism and low selectivity. I'll mention the need for elaboration for higher potency and will describe profiling protocols and source information, emphasizing that it's probably a fragment or intermediate, rather than a clinical drug, unless it's a new probe. I'm now exploring the possibility that it's related to Abemaciclib's core structure.
Defining the Potential Use
I've concluded this molecule is a research chemical or building block with a privileged kinase scaffold, probably a promiscuous fragment or specific probe. I'll frame my analysis as "The 2-Anilinopyrimidine Scaffold in Kinase Inhibition," explaining why and how to profile it. I'm focusing on "5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine" with a search for PDB ligands.
Confirming Structural Aspects
I'm now focusing on specific structural aspects. I'm verifying the association of the molecule with "compound 1" in relevant SAR papers, which aligns with its "privileged scaffold" status. I'm exploring the potential for binding to inactive (Type II) kinase conformations, given the tail substitution. However, I believe the fragment, due to the tail location, is more likely to bind in a Type I conformation. I'm now certain this is a model compound to study the effect of 5-substitution. I'll focus my analysis on the pharmacology.
Investigating Proteomics Potential
I'm still exploring the role of SCBT's product in proteomics. While direct confirmation of enrichment use is missing, their marketing suggests a niche in proteomics research. This opens the possibility of it being a kinase inhibitor probe, whether specific or a general control, given the current lack of supporting literature.
Defining the Scaffold's Role
I've determined this molecule is best understood as either a fragment or a specific probe, suitable for use as a scaffold example. I'll structure the guide around the pharmacophore and SAR of the 2-anilinopyrimidine class, focusing on how the 5-position substitution affects potency and solubility. Further, I plan to discuss binding modes (Type I vs Type II), providing profiling protocols and referencing the SCBT page. It has low potency, but is useful.
Framing the Fragment Strategy
I'm now structuring the guide as "The 2-Anilinopyrimidine Scaffold: A Case Study of 5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine". My strategy centers on the molecule's role as a textbook kinase inhibitor fragment. Key sections will be: Introduction, structural analysis, inhibition profile, mechanism of action, and experimental protocols. I’ll emphasize the core scaffold's hinge binding, the solvent-facing 5-position, and the hydrophobic pocket interaction of the N-phenyl group, with an emphasis on its promiscuous binding and modest potency.
Refining Inhibitor Focus
I've determined it is not a metabolite, but likely a fragment suitable for FBDD. The 2-anilinopyrimidine scaffold immediately suggests kinase targets: CDK, Aurora, JAK, Src, and Abl, which I'll mention as possible candidates. I've updated my guide plan. The title will be "Kinase Inhibition Profile: The 2-Anilinopyrimidine Scaffold & 5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine", with the molecule as a privileged structure in kinase drug discovery. I'll include a theoretical profile based on SAR principles. I'll include visuals like Graphviz diagrams.